3-Furoic acid

Vue d'ensemble

Description

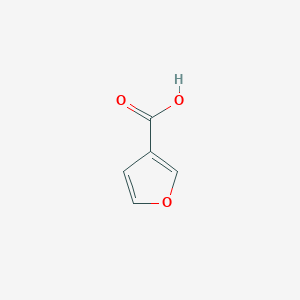

Acide furoïque-3: acide furan-3-carboxylique , est un composé organique de formule moléculaire C5H4O3 . Il est un dérivé du furane, un composé aromatique hétérocyclique. L'acide furoïque-3 est un solide cristallin incolore soluble dans l'eau et les solvants organiques. Il est couramment utilisé dans diverses applications chimiques et industrielles en raison de ses propriétés uniques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles:

Oxydation du furfural: Une méthode courante de synthèse de l'acide furoïque-3 est l'oxydation du furfural.

Décarboxylation de l'acide mucique: Une autre méthode implique la distillation sèche de l'acide mucique, qui donne d'abord de l'acide furoïque.

Méthodes de production industrielle:

Analyse Des Réactions Chimiques

Types de réactions:

Réduction: Il peut être réduit pour former des dérivés du furane avec différents groupes fonctionnels.

Substitution: L'acide furoïque-3 peut participer à des réactions de substitution, telles que la réaction de Diels-Alder, où il agit comme un diène.

Réactifs et conditions courantes:

Agents oxydants: Permanganate de potassium, acide nitrique.

Agents réducteurs: Hydrogène gazeux en présence d'un catalyseur.

Conditions de la réaction de Diels-Alder: Implique généralement des diénophiles comme le maléimide et peut être améliorée en utilisant l'eau comme solvant.

Principaux produits formés:

Acide furan-2,5-dicarboxylique: Formé par oxydation.

Divers dérivés du furane: Formés par des réactions de réduction et de substitution

4. Applications de la recherche scientifique

Chimie:

Bloc de construction: L'acide furoïque-3 est utilisé comme bloc de construction dans la synthèse de divers composés chimiques, notamment des polymères et des produits pharmaceutiques.

Biologie et médecine:

Agents antibactériens: Les dérivés du furane, y compris l'acide furoïque-3, ont montré un potentiel en tant qu'agents antibactériens en raison de leur capacité à inhiber la croissance bactérienne.

Activité hypolipidémiante: L'acide furoïque-3 présente une activité hypolipidémiante chez les rongeurs, abaissant les taux de cholestérol et de triglycérides sériques.

Industrie:

Polymères et arômes: Il est utilisé dans la production de polymères, d'arômes et de parfums.

5. Mécanisme d'action

Cibles moléculaires et voies:

Activité hypolipidémiante: L'activité hypolipidémiante de l'acide furoïque-3 est considérée comme liée à sa capacité à moduler les voies du métabolisme lipidique chez les rongeurs.

Activité antibactérienne: Les effets antibactériens sont probablement dus à la capacité du composé à interférer avec la synthèse de la paroi cellulaire bactérienne ou la synthèse protéique.

Applications De Recherche Scientifique

Synthesis of Derivatives

3-Furoic acid is utilized in the synthesis of various chemical derivatives, particularly through Diels–Alder reactions. Studies have shown that it acts as a reactive diene when coupled with maleimide dienophiles, yielding products that are useful in materials science and organic chemistry .

Table 1: Diels–Alder Reaction Yields

| Solvent | Exo Product Yield (%) | Endo Product Yield (%) | Total Yield (%) |

|---|---|---|---|

| Water | 75 | 51 | 126 |

| Dimethylformamide | 15 | 10 | 25 |

This table illustrates the influence of solvent choice on the yields of the respective Diels–Alder products.

Research indicates that this compound exhibits hypolipidemic properties, lowering serum cholesterol and triglyceride levels in rodent models. This suggests potential applications in pharmaceuticals aimed at managing lipid profiles in humans .

Food Science

This compound has been detected in various foods and may serve as a biomarker for dietary intake. Its presence in foods like asparagus and certain meats indicates its relevance in food chemistry and safety assessments .

Case Studies

Case Study 1: Diels–Alder Reactions

In a study exploring the reactivity of furoic acids, researchers demonstrated that this compound could be effectively used in Diels–Alder reactions, providing insights into its kinetic and thermodynamic favorability compared to its isomer, 2-furoic acid. The results indicated that reactions conducted in aqueous solutions yielded significantly higher conversion rates .

Case Study 2: Hypolipidemic Effects

Another study investigated the effects of this compound on lipid metabolism in rodents. The findings revealed a notable reduction in serum cholesterol levels, highlighting its potential therapeutic applications for hyperlipidemia management .

Mécanisme D'action

Molecular Targets and Pathways:

Hypolipidemic Activity: The hypolipidemic activity of 3-Furoic acid is believed to be related to its ability to modulate lipid metabolism pathways in rodents.

Antibacterial Activity: The antibacterial effects are likely due to the compound’s ability to interfere with bacterial cell wall synthesis or protein synthesis.

Comparaison Avec Des Composés Similaires

Composés similaires:

Furfural: Un dérivé aldéhydique du furane, utilisé comme précurseur dans la synthèse de l'acide furoïque-3.

Acide furan-2-carboxylique: Un autre dérivé du furane présentant des propriétés chimiques similaires.

Unicité:

Activité Biologique

3-Furoic acid, also known as 3-carboxyfuran or 3-furoate, is an organic compound belonging to the class of furoic acids. It possesses a furan ring with a carboxylic acid group at the C3 position. This compound has garnered attention due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and organic synthesis.

- Molecular Formula : CHO

- Molecular Weight : 112.08 g/mol

- CAS Number : 502-12-1

- Structure : The structure of this compound features a furan ring with a carboxylic acid group, which is critical for its reactivity and biological activity.

Sources and Occurrence

This compound has been detected in various food sources, including:

- Anatidae (waterfowl)

- Asparagus (Asparagus officinalis)

- Chickens (Gallus gallus)

- Domestic pigs (Sus scrofa domestica)

These occurrences suggest that this compound could serve as a potential biomarker for dietary intake of these foods .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In a study evaluating various compounds from Tamarindus indica, this compound was identified among the bioactive constituents with notable antioxidant activity. The antioxidant capacity was assessed using methods such as DPPH and FRAP, demonstrating its potential in combating oxidative stress .

Antimicrobial Activity

This compound has shown promising antibacterial effects against several pathogens. In studies involving plant extracts rich in furan derivatives, it was reported that these compounds, including this compound, displayed inhibitory activity against common bacterial strains. Specifically, the minimum inhibitory concentration (MIC) values indicated strong sensitivity of certain bacteria to this compound, making it a candidate for further exploration in antimicrobial therapies .

Diels–Alder Reactions

In synthetic organic chemistry, this compound acts as a reactive diene in Diels–Alder reactions. It has been shown to couple effectively with maleimide dienophiles under mild conditions, yielding various adducts that can be further transformed into valuable chemical products. This property highlights its utility in synthetic methodologies for creating complex organic molecules .

Case Studies and Research Findings

- Antioxidant and Antibacterial Evaluation :

-

Synthetic Applications :

- Research conducted on the reactivity of furoic acids in Diels–Alder reactions revealed that this compound is favored both kinetically and thermodynamically when reacting with maleimides. The study emphasized solvent effects on reaction rates, indicating that water enhances the reactivity of this compound compared to other solvents like dimethylformamide .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Furoic acid critical for experimental design in organic synthesis?

- Methodological Answer : this compound (C₅H₄O₃) is a crystalline solid with a melting point of 121–122°C and low water solubility, necessitating polar aprotic solvents (e.g., DMSO) for dissolution in reactions. Its acidity (pKa ~3.1) requires pH-controlled environments to avoid unintended protonation during coupling reactions. Safety protocols (e.g., S26, S36/37) mandate eye protection and gloves due to its irritant properties .

Q. Which analytical techniques are validated for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC (RP-HPLC) with UV detection at 254 nm is widely used, achieving detection limits of 0.1–0.5 µg/mL in honey and plant extracts. For complex matrices like serum, UHPLC-ESI-QTOF-MS/MS provides higher specificity, enabling simultaneous quantification with metabolites like adenine and coumaric acid derivatives .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : The Henkel reaction (disproportionation of potassium salts under acidic conditions) is a common route, but side reactions (e.g., furan-2,4-dicarboxylic acid formation) require strict temperature control (80–100°C) and stoichiometric monitoring. Post-synthesis purification via recrystallization (ethanol/water) is critical to isolate isomers .

Advanced Research Questions

Q. What molecular interactions govern the antioxidant activity of this compound in plant metabolomics?

- Methodological Answer : DFT calculations and infrared spectroscopy reveal hydrogen bonding between the carboxylic group of this compound and hydroxyl radicals, stabilizing reactive oxygen species. Comparative metabolomic studies (e.g., red cabbage sprouts) show synergistic effects with phenolic acids like sinapic acid, validated via LC-MS/MS and radical scavenging assays .

Q. How do crystallographic data resolve contradictions in reported structural motifs of this compound complexes?

- Methodological Answer : X-ray diffraction (monoclinic P2₁/c space group, a=5.1078 Å, b=5.8535 Å) confirms planar carboxylate coordination in RE(III) complexes. Discrepancies in bond angles (e.g., β=90.624°) between studies arise from temperature-dependent polymorphism, resolved via low-temperature (120 K) data collection .

Q. What experimental strategies mitigate batch-to-batch variability in pharmacological studies of this compound?

- Methodological Answer : Standardized protocols for hypolipidemic assays (e.g., murine serum cholesterol/triacylglycerol quantification) require blinding, randomization, and inclusion of 2-Furoic acid as a positive control. Contradictions in potency (e.g., 41% cholesterol reduction vs. null effects) stem from differences in diet-induced hyperlipidemia models .

Q. Methodological Design & Data Analysis

Q. How should researchers design metabolomic studies to differentiate this compound’s role from co-occurring furanoids?

- Methodological Answer : Multivariate analysis (PCA/PLS-DA) of UHPLC-MS datasets, combined with isotope-labeled internal standards, distinguishes this compound from isomers (e.g., 2-Furoic acid). Heatmap visualization of relative concentrations (e.g., RC seed vs. BR sprout) identifies tissue-specific biosynthesis pathways .

Q. What statistical approaches address conflicting data on this compound’s corrosion inhibition efficiency?

- Methodological Answer : Electrochemical impedance spectroscopy (EIS) data analyzed via Langmuir adsorption isotherms reveal pH-dependent binding to metal surfaces. Contradictions in inhibition percentages (>80% vs. <50%) are resolved by normalizing for surface roughness using AFM imaging .

Q. Safety & Compliance

Q. What are the critical safety parameters for handling this compound in compliance with laboratory regulations?

- Methodological Answer : Risk assessments must account for exposure scenarios (scale/frequency of use) per CHEMWATCH guidelines. Engineering controls (fume hoods) and PPE (nitrile gloves, goggles) are mandatory due to R36/37/38 hazards. Waste disposal requires neutralization with bicarbonate prior to incineration .

Propriétés

IUPAC Name |

furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCCAYCGZOLTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197611 | |

| Record name | 3-Furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

64 mg/mL | |

| Record name | 3-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

488-93-7 | |

| Record name | 3-Furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-FUROIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FUROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88A3S7RG98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 - 122 °C | |

| Record name | 3-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.